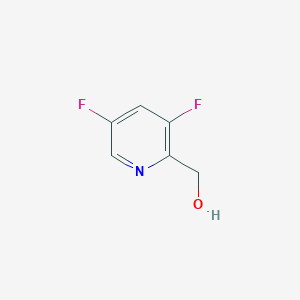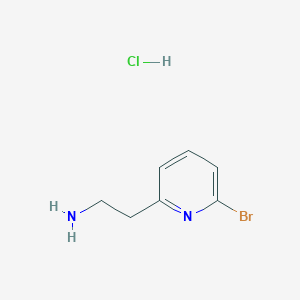
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde
Overview
Description
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring attached to a benzaldehyde moiety, with a methyl group at the third position of the benzene ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Related compounds, such as 4-(1h-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It’s worth noting that related compounds have been shown to affect the proliferation of cancer cells, suggesting a potential impact on cell cycle regulation and apoptosis pathways .
Result of Action
Related compounds have demonstrated cytotoxic effects towards cancer cells, with some showing very weak cytotoxic effects towards normal cells .
Biochemical Analysis
Biochemical Properties
3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for hydrolyzing acetylcholine . The compound’s triazole ring system allows it to exhibit various biological activities, including antibacterial, antimalarial, and antiviral effects . These interactions are primarily mediated through hydrogen bonding and other non-covalent interactions, which facilitate its binding to target biomolecules.
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cell lines such as MCF-7 and HCT-116, it exhibits potent inhibitory activities, leading to reduced cell proliferation and induction of apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects on cancer cells . Additionally, it demonstrates minimal cytotoxicity towards normal cells, making it a promising candidate for selective cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s triazole ring system facilitates its binding to the active sites of enzymes such as acetylcholinesterase, leading to enzyme inhibition . This inhibition results in the accumulation of acetylcholine at synapses, which can have neuroprotective effects . Furthermore, the compound’s interactions with DNA and RNA can lead to changes in gene expression, contributing to its anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and organs . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s triazole ring system allows it to participate in oxidation-reduction reactions, contributing to its biological activity . Additionally, its interactions with metabolic enzymes can affect metabolic flux and metabolite levels, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects . The compound’s ability to cross cellular membranes and reach intracellular targets is critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its effects on cellular function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, known as the “click reaction.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .
-
Attachment to Benzaldehyde: : The triazole ring is then attached to the benzaldehyde moiety through a substitution reaction. This can be achieved by reacting 3-methylbenzaldehyde with a triazole derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid.
Reduction: 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifungal, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of triazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-(1H-1,2,4-triazol-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.
4-(1H-1,2,4-triazol-1-yl)benzaldehyde: Similar structure but without the methyl group at the third position.
Uniqueness
3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is unique due to the presence of the methyl group at the third position of the benzene ring. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other triazole derivatives .
Properties
IUPAC Name |
3-methyl-4-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-4-9(5-14)2-3-10(8)13-7-11-6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQBLQAOVWUGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007317-54-5 | |
| Record name | 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1395260.png)
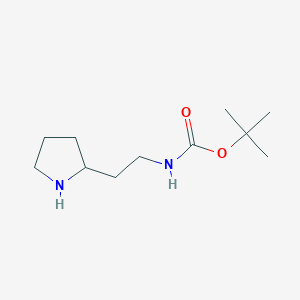

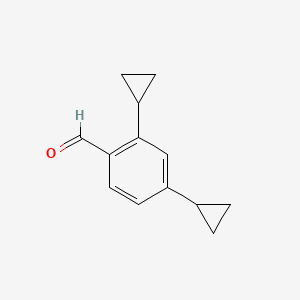
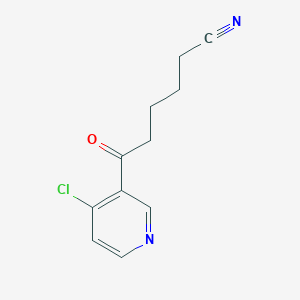
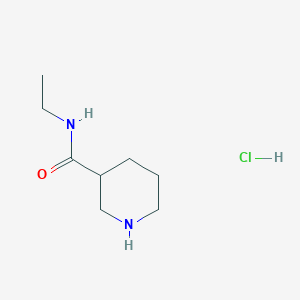
![3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1395269.png)
